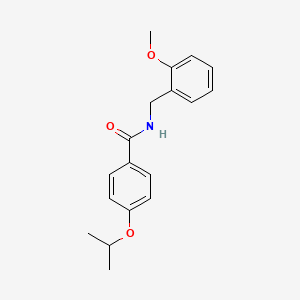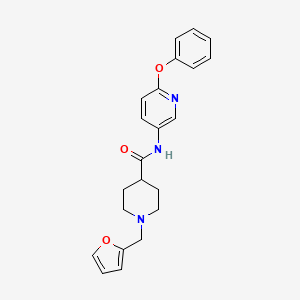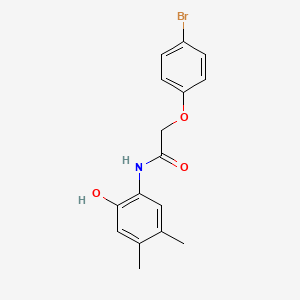
4-isopropoxy-N-(2-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(2-methoxybenzyl)benzamide, also known as IBMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-isopropoxy-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been suggested that it may act through the modulation of the dopaminergic system. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to increase the levels of dopamine in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been suggested that 4-isopropoxy-N-(2-methoxybenzyl)benzamide may act through the inhibition of oxidative stress and the modulation of neuroinflammation.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-(2-methoxybenzyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects on different biological processes have been well documented. However, there are also some limitations to its use in lab experiments. 4-isopropoxy-N-(2-methoxybenzyl)benzamide is a synthetic compound, and its effects may not be representative of those of natural compounds. It may also have side effects that need to be carefully monitored.
Orientations Futures
There are several future directions for the study of 4-isopropoxy-N-(2-methoxybenzyl)benzamide. One direction is to investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to investigate its effects on other biological processes, such as oxidative stress and neuroinflammation. Additionally, the development of new synthetic methods for 4-isopropoxy-N-(2-methoxybenzyl)benzamide may lead to the discovery of new analogs with improved properties. Finally, the use of 4-isopropoxy-N-(2-methoxybenzyl)benzamide in combination with other compounds may lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 2-methoxybenzylamine with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Applications De Recherche Scientifique
4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have a potential role in the treatment of Parkinson's disease and Alzheimer's disease. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been used in various studies to investigate its effects on different biological processes, including the dopaminergic system, oxidative stress, and neuroinflammation.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-16-10-8-14(9-11-16)18(20)19-12-15-6-4-5-7-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSSOKVFJCETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-methoxybenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B4880503.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![1-{2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B4880510.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4880522.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)

![N~1~-(tert-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4880563.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4880593.png)